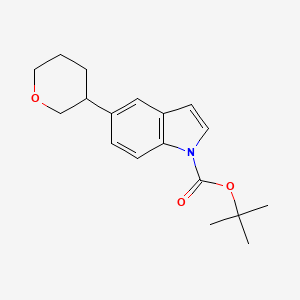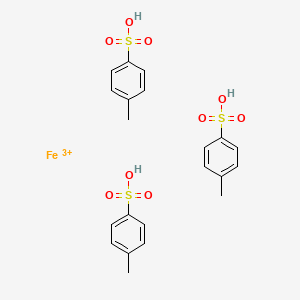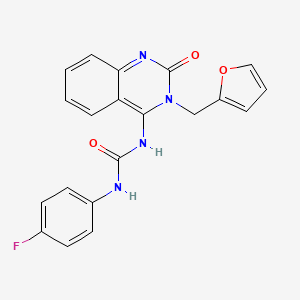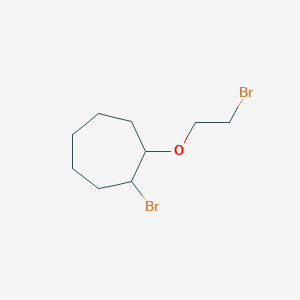
1-Bromo-2-(2-bromoethoxy)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2-bromoethoxy)cycloheptane is an organic compound with the molecular formula C₉H₁₆Br₂O. It belongs to the class of cycloalkanes, specifically cycloheptanes, which are characterized by a seven-membered ring structure. This compound is notable for its two bromine atoms and an ethoxy group attached to the cycloheptane ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)cycloheptane can be synthesized through the bromination of 2-(2-ethoxy)cycloheptane. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced to the cycloheptane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(2-bromoethoxy)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Substitution: Formation of 2-(2-hydroxyethoxy)cycloheptane or 2-(2-aminoethoxy)cycloheptane.
Elimination: Formation of cycloheptene derivatives.
Oxidation: Formation of 2-(2-oxoethoxy)cycloheptane or 2-(2-carboxyethoxy)cycloheptane.
Applications De Recherche Scientifique
1-Bromo-2-(2-bromoethoxy)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)cycloheptane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The ethoxy group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-cyclobutoxycycloheptane
- 1-Bromo-2-(butan-2-yloxy)cycloheptane
- 1-Bromo-2-(2-methylpropoxy)cycloheptane
- 1-Bromo-2-(tert-butoxy)cycloheptane
- 1-Bromo-2-(cyclopentyloxy)cycloheptane
Uniqueness: 1-Bromo-2-(2-bromoethoxy)cycloheptane is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of two bromine atoms and an ethoxy group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
88738-97-0 |
|---|---|
Formule moléculaire |
C9H16Br2O |
Poids moléculaire |
300.03 g/mol |
Nom IUPAC |
1-bromo-2-(2-bromoethoxy)cycloheptane |
InChI |
InChI=1S/C9H16Br2O/c10-6-7-12-9-5-3-1-2-4-8(9)11/h8-9H,1-7H2 |
Clé InChI |
AMEFGALKXGNESY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(CC1)Br)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)

![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)

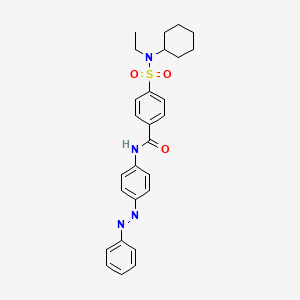
![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
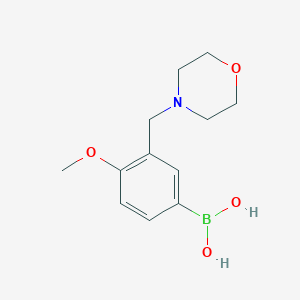
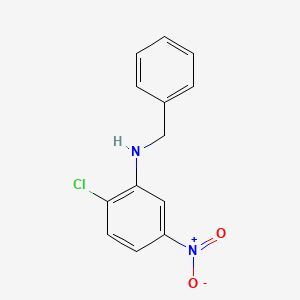
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125481.png)
